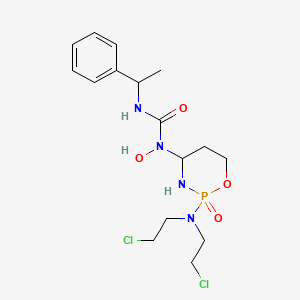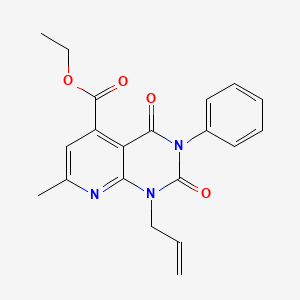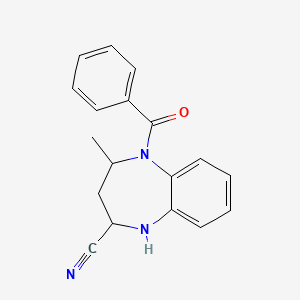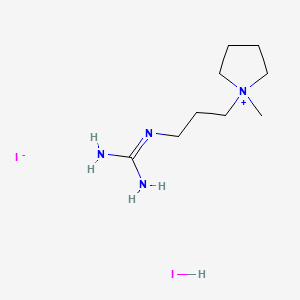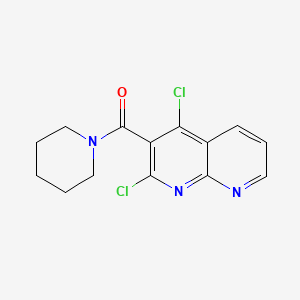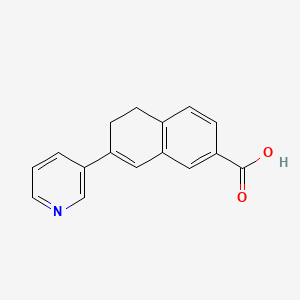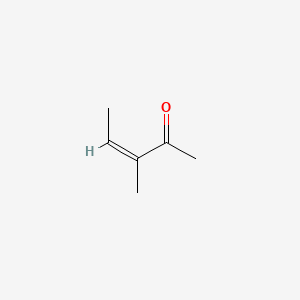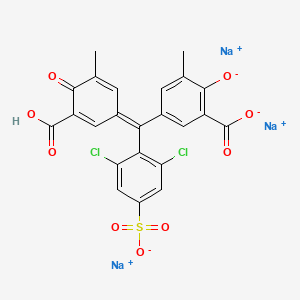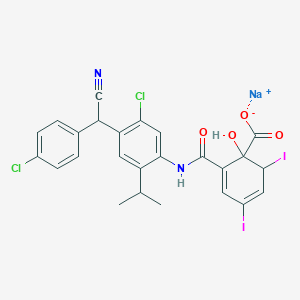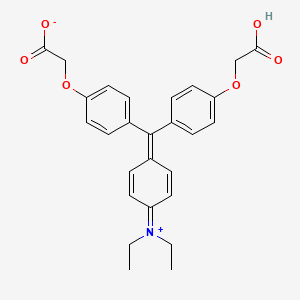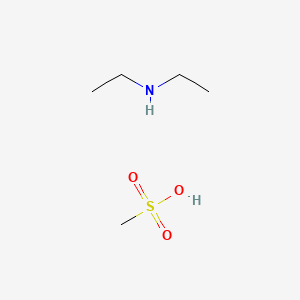
Ethanamine, N-ethyl-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-ethyl-, methanesulfonate is an organic compound with the molecular formula C4H11NO3S. It is a derivative of ethanamine (ethylamine) where the nitrogen atom is bonded to an ethyl group and a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, N-ethyl-, methanesulfonate can be synthesized through the reaction of ethanamine (ethylamine) with methanesulfonic acid. The reaction typically involves the following steps:
Reaction Setup: Ethanamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Methanesulfonic Acid: Methanesulfonic acid is slowly added to the ethanamine solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred continuously, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Isolation and Purification: The product is isolated by removing the solvent under reduced pressure and purified using recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions can produce corresponding sulfonates.
Scientific Research Applications
Ethanamine, N-ethyl-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethanamine, N-ethyl-, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar to ethanamine, N-ethyl-, methanesulfonate, diethylamine is an amine with two ethyl groups attached to the nitrogen atom.
Ethyl methanesulfonate: This compound is an ethyl ester of methanesulfonic acid and is commonly used as a chemical mutagen in genetic research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an amine and a methanesulfonate group. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse research and industrial applications.
Properties
CAS No. |
81506-50-5 |
|---|---|
Molecular Formula |
C5H15NO3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-ethylethanamine;methanesulfonic acid |
InChI |
InChI=1S/C4H11N.CH4O3S/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
HMJCTELBDUTXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


